molecular formula C30H35N3O4 B12497672 2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone

2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone

Cat. No.: B12497672
M. Wt: 501.6 g/mol
InChI Key: QSGIOPZFARXPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone is a complex organic compound with a molecular formula of C30H35N3O4 and a molecular weight of 501.617 Da . This compound features a unique structure that includes an imidazolidine ring, a methoxyphenoxy group, and a morpholine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone involves multiple steps. One common synthetic route includes the reaction of 1,3-dibenzylimidazolidine with 2-methoxyphenol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with morpholine and ethanone under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

IUPAC Name

2-[4-(1,3-dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C30H35N3O4/c1-35-28-20-26(12-13-27(28)37-23-29(34)31-16-18-36-19-17-31)30-32(21-24-8-4-2-5-9-24)14-15-33(30)22-25-10-6-3-7-11-25/h2-13,20,30H,14-19,21-23H2,1H3

InChI Key

QSGIOPZFARXPHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OCC(=O)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.